molecular formula C21H24N2O4 B4902629 N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide

Cat. No.: B4902629
M. Wt: 368.4 g/mol
InChI Key: LQKHBPVCPNIUED-XMHGGMMESA-N
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Description

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with functional groups that allow it to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide typically involves multiple steps, starting from readily available precursorsThe final step often involves the formation of the enone moiety under controlled conditions, such as using a base-catalyzed aldol condensation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

N-[(E)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-4-13-27-18-11-7-16(8-12-18)21(25)23-19(20(22)24)14-15-5-9-17(26-2)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H2,22,24)(H,23,25)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKHBPVCPNIUED-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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